molecular formula C26H36O11 B200982 Secoisolariciresinol monoglucoside CAS No. 63320-67-2

Secoisolariciresinol monoglucoside

Cat. No.: B200982
CAS No.: 63320-67-2
M. Wt: 524.6 g/mol
InChI Key: DRLPXFRWJUZTMG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Secoisolariciresinol monoglucoside (SMG) is primarily targeted by the enzyme UGT74S1 . This enzyme is responsible for glucosylating secoisolariciresinol (SECO) into SMG and secoisolariciresinol diglucoside (SDG) in flax .

Mode of Action

UGT74S1 sequentially glucosylates SECO into SMG and SDG . The glucosylation activity of UGT74S1 towards SECO is seven-fold higher than that of its closely related genes, UGT74S4 and UGT74S3 . These two genes, unlike UGT74S1, fail to glucosylate SMG into SDG .

Biochemical Pathways

The glucosylation of SECO into SMG and SDG by UGT74S1 is a key step in the biosynthesis of flax lignans . These lignans are usually found in a glycosylated form, SDG, and ester-lined within oligomeric chains .

Pharmacokinetics

It is known that ingested sdg, a closely related compound, is converted into mammalian lignans, enterodiol (end) and enterolactone (enl), by gut microflora enzymes . These mammalian lignans have been found to negatively correlate with the incidence of breast cancer .

Result of Action

The health-promoting activities of SMG, including its positive impact in metabolic diseases, have been attributed to its antioxidant properties . Additionally, the mammalian lignans, END and ENL, produced from the metabolism of SDG, have shown promising effects against cancer .

Action Environment

The conversion of SDG into mammalian lignans, ENL and END, by the intestinal microflora contributes to the bioavailability of SDG . Other factors, such as diet, antibiotics, and obesity, also affect the circulating lignan levels in the body . Therefore, different levels of lignan bioactivation are observed due to these environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Secoisolariciresinol monoglucoside can be synthesized through the glucosylation of secoisolariciresinol. This process involves the use of uridine diphosphate glycosyltransferases, specifically UGT74S1, which catalyzes the addition of a glucose molecule to secoisolariciresinol .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of secoisolariciresinol diglucoside from flaxseed hulls, followed by hydrolysis to obtain this compound. This process can be optimized using alcoholic ammonium hydroxide and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Secoisolariciresinol monoglucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Secoisolariciresinol monoglucoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Secoisolariciresinol monoglucoside is unique among lignans due to its specific glucosylation pattern. Similar compounds include:

Properties

IUPAC Name

2-[4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O11/c1-34-20-9-14(3-5-18(20)29)7-16(11-27)17(8-15-4-6-19(30)21(10-15)35-2)13-36-26-25(33)24(32)23(31)22(12-28)37-26/h3-6,9-10,16-17,22-33H,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLPXFRWJUZTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)COC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63320-67-2
Record name (8R,8'R)-Secoisolariciresinol 9-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between secoisolariciresinol diglucoside (SDG), secoisolariciresinol (SECO), and secoisolariciresinol monoglucoside (SMG)?

A1: Flaxseed is a rich source of the lignan secoisolariciresinol diglucoside (SDG). [] SDG can be hydrolyzed, breaking the ester linkages to release SDG and breaking the glycosidic bonds to release secoisolariciresinol (SECO). [] this compound (SMG) is an intermediate product in this hydrolysis process, formed by the removal of one glucose molecule from SDG. [] Research has shown that a specific UDP-glycosyltransferase enzyme in flax, Lu-UGT74S1 (Lu-UGTCL809), is responsible for the sequential glucosylation of SECO first into SMG and then into SDG. []

Q2: What are the main hydrolysates produced during the acid hydrolysis of SDG?

A2: Acid hydrolysis of SDG yields several products, with the major ones being this compound (SMG), secoisolariciresinol (SECO), and anhydrosecoisolariciresinol (anhydro-SECO). [] The specific products and the extent of hydrolysis depend on factors such as acid concentration, temperature, and reaction time. []

Q3: How does the concentration of sodium hydroxide influence the alkaline hydrolysis of SDG oligomers?

A3: The alkaline hydrolysis of SDG oligomers from flaxseed has been shown to follow first-order reaction kinetics under mild conditions. [] The concentration of sodium hydroxide used in the hydrolysis process has a significant impact on the activation energy of the reaction. [] Higher concentrations of sodium hydroxide generally lead to faster reaction rates.

Q4: Beyond SMG, SECO, and anhydro-SECO, are there other compounds affected during the hydrolysis of SDG?

A4: Yes, research indicates that other glucosides present in flaxseed undergo changes during SDG hydrolysis. [] For example, p-coumaric acid glucoside and ferulic acid glucoside, along with their respective methyl esters, can be produced or altered during this process. [] The specific transformations depend on the hydrolysis conditions.

Q5: Has the efficacy of a flaxseed, psyllium, and honey formulation been investigated for the treatment of uncomplicated pelvic inflammatory disease (uPID)?

A5: Yes, a single-blind, double-dummy randomized study compared the efficacy of a pessary containing flaxseed, psyllium, and honey to standard drug treatment for uncomplicated pelvic inflammatory disease (uPID). [] The pessary group showed a greater percentage reduction in symptoms such as abnormal vaginal discharge, lower abdominal pain, and low backache compared to the standard treatment group. [] While this study highlights the potential benefits of flaxseed in a specific formulation, it does not directly investigate the isolated effects of SMG. Further research is needed to understand the specific contributions of SMG and other flaxseed components to the observed effects.

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